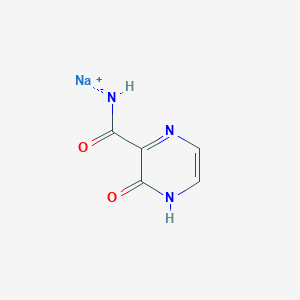

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide is a chemical compound with the molecular formula C5H4N3NaO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazine ring and a carbonyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide typically involves the reaction of pyrazine-2,3-dione with nicotinamide. The process can be summarized in the following steps:

Reaction of pyrazine-2,3-dione with nicotinamide: This reaction yields 3,4-dihydropyrazine-2-amino-1-carboxylic acid.

Reaction with sodium carbonate: The 3,4-dihydropyrazine-2-amino-1-carboxylic acid is then reacted with sodium carbonate to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet commercial demands. The reactions are typically carried out in large reactors under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different pyrazine derivatives.

Reduction: Reduction reactions can convert it into other functionalized pyrazine compounds.

Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various cationic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications in treating various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mécanisme D'action

The mechanism of action of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium pyrazine-2-carboxylate

- Sodium 3-carbamoylpyrazine-2-olate

- Sodium 3-hydroxypyrazine-2-carboxylate

Uniqueness

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide is unique due to its specific structure, which includes both a pyrazine ring and a carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide, also known as Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide, is a compound that has garnered attention for its potential biological activities. This article explores its mechanism of action, biochemical properties, pharmacokinetics, and various applications in scientific research.

Target Enzyme : The primary target of this compound is the 3CL protease , an enzyme critical for the replication of certain viruses, including coronaviruses. By inhibiting this protease, the compound effectively reduces viral replication within host cells.

Biochemical Pathways : The inhibition of 3CL protease leads to a disruption in the viral replication pathway, which is essential for the lifecycle of viruses. This mechanism suggests that the compound could be a candidate for antiviral therapies.

This compound belongs to a class of compounds known as pyrazine derivatives, which are noted for their diverse biological activities:

- Antimicrobial Activity : Preliminary studies indicate that pyrazine derivatives may exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis.

- Anticancer Potential : There is emerging evidence that these compounds may have anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

- Other Activities : Additional properties reported include anti-hypertensive, anti-ulcer, and herbicidal effects.

Pharmacokinetics

This compound is characterized by high water solubility, which facilitates its absorption and bioavailability in biological systems. The pharmacokinetic profile suggests that it could be effectively utilized in therapeutic settings where rapid systemic availability is crucial.

Preparation Methods

The synthesis of this compound typically involves:

- Reaction with Nicotinamide : Pyrazine-2,3-dione reacts with nicotinamide to yield an intermediate.

- Formation of the Sodium Salt : The intermediate is then treated with sodium carbonate to produce the final compound.

These methods can be scaled up for industrial production while maintaining high purity and yield.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form various pyrazine derivatives. |

| Reduction | Reduction can yield functionalized pyrazine compounds. |

| Substitution | Sodium ion can be replaced by other cations in reactions. |

Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

The compound has potential applications across various fields:

- Chemistry : Used as an intermediate in synthesizing other organic compounds.

- Biology : Investigated for antimicrobial and anticancer properties.

- Medicine : Explored for therapeutic applications against viral infections and possibly cancer.

- Industry : Utilized in producing specialty chemicals and as a reagent in industrial processes .

Case Studies and Research Findings

Current literature includes studies highlighting the antiviral efficacy of this compound against coronaviruses:

- In vitro Studies : Demonstrated significant inhibition of viral replication at various concentrations.

- Animal Models : Preliminary results indicate potential effectiveness in reducing viral loads; however, further studies are needed to confirm these findings.

These studies underline the importance of continued research into this compound's biological activity and therapeutic potential.

Propriétés

IUPAC Name |

sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H3,6,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKLFFRIKMFDNO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)[NH-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.